molecular formula C10H20O3 B164404 Methyl 3-hydroxynonanoate CAS No. 83968-06-3

Methyl 3-hydroxynonanoate

Cat. No.: B164404
CAS No.: 83968-06-3
M. Wt: 188.26 g/mol
InChI Key: KHCQOQFCKCGHHU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxynonanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for the breakdown and utilization of fatty acids within cells. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways related to lipid metabolism, leading to changes in the expression of genes involved in fatty acid synthesis and degradation. This compound also affects cellular metabolism by altering the levels of key metabolites and enzymes involved in energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound can inhibit the activity of certain lipases, thereby reducing the breakdown of lipids. Conversely, it can activate other enzymes involved in lipid synthesis, promoting the accumulation of fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic or adverse effects, such as disrupting lipid homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as acyl-CoA synthetases and acyl-CoA oxidases, which play key roles in the activation and oxidation of fatty acids. These interactions influence the metabolic flux and levels of metabolites within the cell, affecting overall energy production and lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in lipid-rich compartments. The localization and accumulation of this compound can impact its biochemical activity and influence cellular processes related to lipid metabolism .

Subcellular Localization

This compound is primarily localized in the cytoplasm and lipid droplets within cells. This subcellular localization is directed by specific targeting signals and post-translational modifications that guide the compound to lipid-rich compartments. The activity and function of this compound are closely linked to its localization, as it interacts with enzymes and proteins involved in lipid metabolism within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxynonanoate can be synthesized through the esterification of nonanoic acid with methanol. This reaction typically requires the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxynonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxynonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxynonanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It may also interact with cellular membranes, influencing their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxynonanoate is unique due to its hydroxyl group, which provides additional reactivity and functionality compared to other esters. This makes it a valuable intermediate in organic synthesis and a versatile compound in various applications .

Properties

IUPAC Name

methyl 3-hydroxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQOQFCKCGHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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